molecular formula C9H13N3O B2465915 4-(3-Methylpyrazin-2-yl)morpholine CAS No. 704864-86-8

4-(3-Methylpyrazin-2-yl)morpholine

Cat. No.: B2465915
CAS No.: 704864-86-8
M. Wt: 179.223
InChI Key: HQFZUXDIKLRNKL-UHFFFAOYSA-N
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Description

4-(3-Methylpyrazin-2-yl)morpholine is a versatile chemical compound with the molecular formula C9H13N3O It is a heterocyclic compound that contains both a morpholine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyrazin-2-yl)morpholine typically involves the reaction of 3-methylpyrazine with morpholine under specific conditions. One common method involves the use of a coupling reaction, where 3-methylpyrazine is reacted with morpholine in the presence of a suitable catalyst, such as palladium, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyrazin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine or morpholine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Methylpyrazin-2-yl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but without the pyrazine moiety.

    Piperazine: Another heterocyclic compound with similar applications but different chemical properties.

    Pyridine: A related compound with a nitrogen-containing ring but lacking the morpholine structure.

Uniqueness

4-(3-Methylpyrazin-2-yl)morpholine is unique due to the presence of both the morpholine and pyrazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-(3-methylpyrazin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-8-9(11-3-2-10-8)12-4-6-13-7-5-12/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFZUXDIKLRNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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